P300/Cbp-IN-5 - 1889284-33-6

P300/Cbp-IN-5

Catalog Number: EVT-3165410
CAS Number: 1889284-33-6
Molecular Formula: C29H27F5N6O4
Molecular Weight: 618.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

P300/Cbp-IN-5 is a potent p300/CBP histone acetyltransferase inhibitor . It is extracted from patent WO2016044770A1, Example 715, and has an IC50 of 18.8 nM . The p300-CBP coactivator family in humans is composed of two closely related transcriptional co-activating proteins: p300 (also called EP300 or E1A binding protein p300) and CBP (also known as CREB-binding protein or CREBBP) . Both p300 and CBP interact with numerous transcription factors and act to increase the expression of their target genes .


Molecular Structure Analysis

The molecular weight of P300/Cbp-IN-5 is 618.55 and its formula is C29H27F5N6O4 . The structure of p300 and CBP have similar structures. Both contain five protein interaction domains: the nuclear receptor interaction domain (RID), the KIX domain (CREB and MYB interaction domain), the cysteine/histidine regions (TAZ1/CH1 and TAZ2/CH3) and the interferon response binding domain (IBiD) .


Physical And Chemical Properties Analysis

P300/Cbp-IN-5 is a potent p300/CBP histone acetyltransferase inhibitor . The functions of CBP/p300, especially their acetyltransferase activity and chromatin association, are regulated both intramolecularly by their autoinhibitory loop (AIL), bromodomain, and PHD-RING region and intermolecularly by their interacting partners .

C646

  • Compound Description: C646 is a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. It exhibits antitumor activity by inhibiting cell viability, promoting apoptosis, and suppressing migration and invasion in various cancer cell lines, including gastric cancer. [] C646 exerts its antineoplastic effects by inhibiting histone H3 acetylation through p300 and CBP inactivation. []

A-485

  • Compound Description: A-485 is a potent and selective inhibitor of p300/CBP, identified through virtual screening and medicinal chemistry optimization. [] A-485 demonstrates significant activity against mantle cell lymphoma, multiple myeloma, non-Hodgkin’s lymphoma cells, and androgen receptor-positive prostate cancer cells. []

CCS1477 (Inobrodib)

  • Compound Description: CCS1477 is a first-in-class, orally bioavailable small-molecule inhibitor of the bromodomain of p300/CBP. [, ] It exhibits antitumor activity in preclinical models of acute myeloid leukemia and lymphoma. [] CCS1477 effectively inhibits tumor growth and downregulates AR-FL, AR-V7, and c-Myc expression in prostate cancer models. []
  • Relevance: If "P300/Cbp-IN-5" acts as a bromodomain inhibitor, it might share a similar mechanism of action with CCS1477, directly targeting the bromodomain region of p300/CBP. Comparing their structures could reveal key pharmacophores responsible for bromodomain binding and p300/CBP inhibition. [, ]
  • Compound Description: GSK4027 is a chemical probe for the bromodomains of both p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). It exhibits high potency and selectivity for the PCAF/GCN5 bromodomain, along with high solubility and cellular target engagement. GSK4027 also shows significant selectivity over the BET family and other bromodomain families. []
  • Relevance: Although GSK4027 primarily targets PCAF/GCN5, the structural similarity between these bromodomains and those of p300/CBP suggests that "P300/Cbp-IN-5" might share common structural features with GSK4027. [] Exploring these shared features could aid in understanding the binding mode and selectivity profile of "P300/Cbp-IN-5."

FT-7051

  • Compound Description: FT-7051 is a potent and selective oral CBP/p300 inhibitor under investigation for treating metastatic castration-resistant prostate cancer. [] It has shown activity in preclinical models, including those resistant to existing androgen receptor inhibitors like enzalutamide. []
  • Relevance: "P300/Cbp-IN-5," if intended for similar therapeutic applications, might exhibit structural motifs similar to FT-7051, enabling effective binding to and inhibition of CBP/p300. Analyzing their potential structural similarities could provide valuable information for further development and optimization of both compounds. []

IACS-16559

  • Compound Description: IACS-16559 is a CBP/p300 bromodomain inhibitor with high selectivity over BRD4. [] It demonstrates promising activity against specific AML subsets, including those with AML1-ETO and MLL-AF9 rearrangements, and NPM1c mutations. []
  • Relevance: Sharing the same target as "P300/Cbp-IN-5," IACS-16559 provides a relevant structural comparison point. Examining their chemical structures could reveal key pharmacophores responsible for CBP/p300 bromodomain binding and inform potential structural similarities with "P300/Cbp-IN-5." []

Properties

CAS Number

1889284-33-6

Product Name

P300/Cbp-IN-5

IUPAC Name

2-[4-[(1S,3R)-3-fluoro-1'-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2',5'-dioxospiro[2,3-dihydroindene-1,4'-imidazolidine]-5-yl]pyrazol-1-yl]-N-methylacetamide

Molecular Formula

C29H27F5N6O4

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C29H27F5N6O4/c1-16(29(32,33)34)39(12-17-3-6-20(30)7-4-17)25(42)15-40-26(43)28(37-27(40)44)10-23(31)21-9-18(5-8-22(21)28)19-11-36-38(13-19)14-24(41)35-2/h3-9,11,13,16,23H,10,12,14-15H2,1-2H3,(H,35,41)(H,37,44)/t16-,23+,28-/m0/s1

InChI Key

SWXCHCQCWFXILM-DAXQEMQKSA-N

SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@@]3(C[C@H](C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.